1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features a quinoline core substituted with ethoxy and phenyl groups, and a urea moiety attached to a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Substitution Reactions: The ethoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Urea Formation: The final step involves the reaction of the quinoline derivative with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes or bind to receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea
- 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(fluoromethyl)phenyl]urea
- 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]thiourea
Uniqueness
1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry where such modifications can significantly impact biological activity and pharmacokinetics.
Properties
IUPAC Name |
1-(4-ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O2/c1-2-33-23-15-22(16-8-4-3-5-9-16)30-20-13-12-17(14-18(20)23)29-24(32)31-21-11-7-6-10-19(21)25(26,27)28/h3-15H,2H2,1H3,(H2,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKFXZGDQOUQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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